N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)-3-chlorobenzamide
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Overview
Description
N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)-3-chlorobenzamide: is a chemical compound with a complex structure that includes both an amino group and a hydroxyimino group attached to a methylpropan-2-yl backbone, along with a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)-3-chlorobenzamide typically involves the following steps:
Formation of the Hydroxyimino Intermediate: The initial step involves the reaction of 2-methylpropan-2-amine with nitrous acid to form the hydroxyimino intermediate.
Coupling with 3-chlorobenzoyl Chloride: The hydroxyimino intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amino group.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving hydroxyimino and amino groups.
Biology:
- Potential applications in the development of biochemical probes due to its reactive functional groups.
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or antimicrobial agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)benzamide: Lacks the chlorine atom on the benzamide moiety.
N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)-4-chlorobenzamide: Similar structure but with the chlorine atom at a different position on the benzamide ring.
Uniqueness:
- The presence of the chlorine atom at the 3-position of the benzamide ring in N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)-3-chlorobenzamide can significantly influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,10(13)15-17)14-9(16)7-4-3-5-8(12)6-7/h3-6,17H,1-2H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPUUXXJKSWMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)N)NC(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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